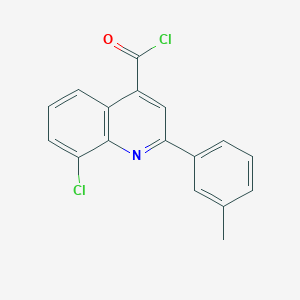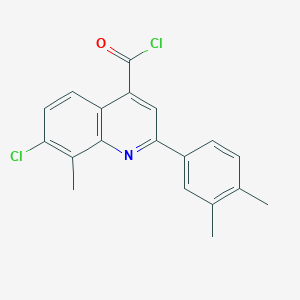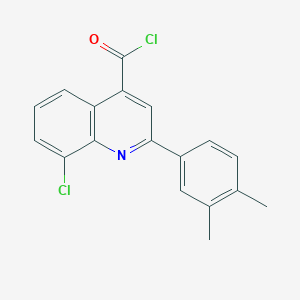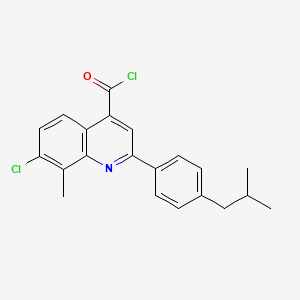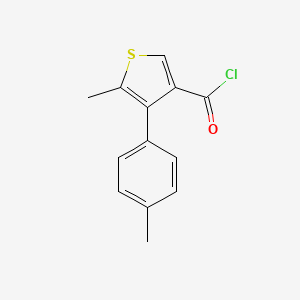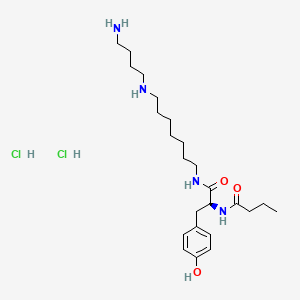
费兰毒素 74
描述
Philanthotoxin 74 (PhTx-74) is a synthetic analog of the naturally-occurring wasp venom toxin philanthotoxin-4,3,3 . It is a selective, calcium-permeable AMPA receptor antagonist . It inhibits GluA1/A2 (formerly GluR1/2), with little activity at GluA2/A3 (formerly GluR2/3) .
Synthesis Analysis
PhTx-74 is a synthetic analog of the naturally-occurring wasp venom toxin philanthotoxin-4,3,3 . The exact synthesis process is not mentioned in the available resources.Molecular Structure Analysis
The chemical formula of PhTx-74 is C24H44Cl2N4O3 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving PhTx-74 are not detailed in the available resources .Physical And Chemical Properties Analysis
PhTx-74 is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM . The molecular weight is 507.54 . The appearance is described as a white to off-white solid .科学研究应用
Inhibition of AMPA Receptors
Philanthotoxin 74 (PhTx-74) is known for its ability to inhibit AMPA receptors, particularly the GluR1 isoform. This application is significant in neuroscience research, where PhTx-74 is used to study glutamate-mediated excitatory synaptic transmission. The compound’s inhibitory effects are reversible and concentration-dependent, making it a valuable tool for dissecting the role of AMPA receptors in various physiological and pathological processes .
Neurobiological Studies
PhTx-74 has been evaluated for its potential use in neurobiological studies, specifically targeting GluA2-containing subtypes of AMPA receptors. This subtype-selective inhibition can help researchers understand the distinct roles of different receptor subtypes in the central nervous system and their implications in neurological disorders .
Antagonist of Ionotropic Glutamate Receptors
As a synthetic analogue of wasp venom toxin, PhTx-74 serves as a potent and selective antagonist of certain isoforms of ionotropic glutamate receptors. This property is utilized in pharmacological research to explore the mechanisms of excitotoxicity and neuroprotection, as well as to develop therapeutic strategies for conditions associated with glutamate receptor dysregulation .
Hypoxia Studies
In studies related to hypoxia, PhTx-74 is compared with other AMPAR antagonists to assess its effects on glutamate-mediated excitotoxicity under hypoxic conditions. This application is crucial for understanding the cellular mechanisms underlying hypoxic brain injury and for identifying potential neuroprotective agents .
作用机制
安全和危害
属性
IUPAC Name |
N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJQQMIKVJWLH-IKXQUJFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673102 | |
| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Philanthotoxin 74 | |
CAS RN |
401601-12-5 | |
| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Philanthotoxin 74 (PhTx-74) interact with its target and what are the downstream effects?
A: Philanthotoxin 74 is a potent and selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs) [, ]. It achieves this by blocking the ion channel pore of the receptor, preventing the flow of calcium ions [, ]. This blockade leads to a reduction in excitatory synaptic transmission mediated by CP-AMPARs, ultimately affecting neuronal excitability and synaptic plasticity [, ].
Q2: What is the role of PhTx-74 in studying the impact of sleep on synaptic plasticity?
A: Research using PhTx-74 has been instrumental in uncovering the role of sleep in regulating synaptic strength []. Studies show that CP-AMPARs are more abundant in the somatosensory cortex of juvenile rats after the dark period, when they experience more slow-wave sleep []. Applying PhTx-74 to block CP-AMPARs in brain slices from these rats after the dark period significantly reduces the size of excitatory postsynaptic potentials (EPSPs), highlighting the contribution of CP-AMPARs to synaptic transmission during this sleep-wake cycle phase []. Interestingly, CP-AMPARs are less abundant after the light period, indicating a dynamic regulation of their expression influenced by sleep-wake cycles [].
Q3: How does the action of PhTx-74 differ between AMPA receptors composed of different subunits?
A: PhTx-74 exhibits subunit-specific effects on AMPA receptors. Research indicates that PhTx-74 effectively reduces spontaneous firing rates in the locus coeruleus (LC) of mice, suggesting its action on GluA1-containing AMPA receptors []. Conversely, PhTx-74 has minimal impact on AMPA receptors composed of GluA3/4 subunits, as demonstrated by the lack of effect of a GluA3/4 positive allosteric modulator on spontaneous firing rate in the presence of PhTx-74 []. This subunit selectivity of PhTx-74 makes it a valuable tool for dissecting the specific roles of different AMPA receptor subtypes in various brain regions and physiological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



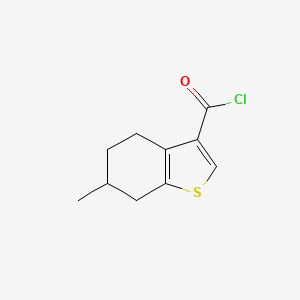
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)
